S-methyl-L-ergothioneine
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Overview
Description
S-methyl-L-ergothioneine is an amino acid betaine that is ergothioneine in which the hydrogen attached to the sulfur is replaced by a methyl group. It has been isolated from the deepwater (500-1,600 m) marine sponge Macandrewia azorica. It has a role as a marine metabolite and an animal metabolite. It is an amino-acid betaine, a member of imidazoles and a methyl sulfide. It derives from an ergothioneine.
Scientific Research Applications
Alzheimer’s Disease Research
- S-methyl-L-ergothioneine (ERGO) is utilized as a potent antioxidant in the study of Alzheimer's disease. Researchers have developed an efficient synthesis of ERGO PET radioligands to study its biodistribution and detect oxidative stress in vivo, particularly in Alzheimer’s disease contexts. This approach aims to facilitate the understanding of ERGO's role in oxidative stress and its potential therapeutic applications in neurodegenerative diseases (Behof et al., 2022).
Microbial and Fungal Biosynthesis Studies
- In microbiology, the biosynthesis of ERGO is a subject of interest, particularly in mycobacteria and fungi. Research has identified and reconstituted the ergothioneine biosynthetic gene cluster in mycobacteria, which involves a methyltransferase that transfers three methyl groups to histidine and an iron(II)-dependent enzyme for oxidative sulfurization of trimethylhistidine. This understanding aids in deciphering the role of ERGO in microbial physiology and its broader implications in human health (Seebeck, 2010).
Nutraceutical Production and Supplementation
- ERGO is being explored for its potential as a nutraceutical due to its antioxidant properties. Studies have focused on the biosynthesis of ERGO in engineered yeast strains like Saccharomyces cerevisiae, which could provide a sustainable and safe means of producing ERGO for dietary supplements. This research is particularly relevant given the compound's potential health benefits and its role in protecting cells from oxidative damage (van der Hoek et al., 2019).
Antioxidant Research
- The antioxidant properties of ERGO are a key area of research. It is being studied for its ability to protect tissues from damage by reactive oxygen species. Investigations into its distribution in the body and its effects on biomarkers of oxidative damage and inflammation are crucial for understanding how ERGO can be used therapeutically to mitigate oxidative stress-related conditions (Cheah et al., 2017).
Ergothioneine in Relation to Frailty and Cognitive Impairment
- Research has also explored the relationship between ERGO levels and cognitive decline, especially in the context of aging and diseases like Alzheimer’s. The correlation between declining ERGO levels and deteriorating cognitive ability offers insights into potential therapeutic interventions targeting ERGO to mitigate cognitive decline (Kondoh et al., 2022).
Copper-Induced Oxidative Damage
- ERGO has been shown to prevent copper-induced oxidative damage to DNA and protein by forming a redox-inactive ergothioneine-copper complex. This suggests its role in mitigating oxidative stress caused by metal ions, which has significant implications for the study of diseases linked to metal ion imbalance and oxidative stress (Zhu et al., 2011).
Properties
Molecular Formula |
C10H17N3O2S |
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Molecular Weight |
243.33 g/mol |
IUPAC Name |
(2S)-3-(2-methylsulfanyl-1H-imidazol-5-yl)-2-(trimethylazaniumyl)propanoate |
InChI |
InChI=1S/C10H17N3O2S/c1-13(2,3)8(9(14)15)5-7-6-11-10(12-7)16-4/h6,8H,5H2,1-4H3,(H-,11,12,14,15)/t8-/m0/s1 |
InChI Key |
GVQNHIYBRMFCMS-QMMMGPOBSA-N |
Isomeric SMILES |
C[N+](C)(C)[C@@H](CC1=CN=C(N1)SC)C(=O)[O-] |
Canonical SMILES |
C[N+](C)(C)C(CC1=CN=C(N1)SC)C(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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